2-Fluoro-4,5-dimethylaniline
CAS No.: 905275-81-2
Cat. No.: VC7102827
Molecular Formula: C8H10FN
Molecular Weight: 139.173
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 905275-81-2 |
|---|---|
| Molecular Formula | C8H10FN |
| Molecular Weight | 139.173 |
| IUPAC Name | 2-fluoro-4,5-dimethylaniline |
| Standard InChI | InChI=1S/C8H10FN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 |
| Standard InChI Key | ZIEWTJGWUKITPF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)F)N |
Introduction
2-Fluoro-4,5-dimethylaniline is a chemical compound with the CAS number 905275-81-2 and the molecular formula C8H10FN. It is a derivative of aniline, with a fluorine atom at the 2-position and methyl groups at the 4- and 5-positions of the benzene ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Safety and Hazards
The compound is classified with several hazard statements due to its potential risks:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautions should be taken when handling this compound, including wearing protective clothing and eyewear, and ensuring proper ventilation.
Potential Applications
Given its structural characteristics, 2-Fluoro-4,5-dimethylaniline could be explored in various chemical syntheses, particularly in the development of pharmaceuticals or materials science applications. Fluorinated compounds often exhibit unique properties that make them valuable in drug design and development, such as altered pharmacokinetics or increased stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume